Cas no 45654-48-6 (4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid)

4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a thiadiazole core with hydroxyl and carboxyl functional groups. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate for synthesizing biologically active molecules. Its unique structure allows for further derivatization, enabling the development of novel compounds with tailored properties. The presence of both hydroxyl and carboxyl groups enhances its reactivity, facilitating conjugation or modification for targeted applications. It is particularly valuable in the design of pharmacophores and functional materials, where its heterocyclic scaffold contributes to stability and binding affinity. Suitable for controlled reactions under standard laboratory conditions.
4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid structure
45654-48-6 structure
商品名:4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid
CAS番号:45654-48-6
MF:C3H2N2O3S
メガワット:146.12458
MDL:MFCD19228484
CID:853508
PubChem ID:448652

4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1,2,5-Thiadiazole-3-carboxylic acid, 4,5-dihydro-4-oxo-
    • 1,2,5-Thiadiazole-3-carboxylicacid,4,5-dihydro-4-oxo-(9CI)
    • 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid
    • MDL: MFCD19228484

計算された属性

  • せいみつぶんしりょう: 145.979
  • どういたいしつりょう: 145.979
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0

4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-261859-0.05g
4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid
45654-48-6 95%
0.05g
$177.0 2024-06-18
Enamine
EN300-261859-5.0g
4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid
45654-48-6 95%
5.0g
$2210.0 2024-06-18
Enamine
EN300-261859-1.0g
4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid
45654-48-6 95%
1.0g
$762.0 2024-06-18
1PlusChem
1P00E3SI-2.5g
1,2,5-Thiadiazole-3-carboxylicacid,4,5-dihydro-4-oxo-(9CI)
45654-48-6 95%
2.5g
$1909.00 2024-05-02
A2B Chem LLC
AG57298-2.5g
4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid
45654-48-6 95%
2.5g
$1608.00 2024-04-20
A2B Chem LLC
AG57298-10g
4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid
45654-48-6 95%
10g
$3485.00 2024-04-20
A2B Chem LLC
AG57298-1g
4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid
45654-48-6 95%
1g
$838.00 2024-04-20
Enamine
EN300-261859-5g
4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid
45654-48-6 95%
5g
$2210.0 2023-09-14
Enamine
EN300-261859-0.1g
4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid
45654-48-6 95%
0.1g
$265.0 2024-06-18
Enamine
EN300-261859-0.25g
4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid
45654-48-6 95%
0.25g
$377.0 2024-06-18

4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid 関連文献

4-hydroxy-1,2,5-thiadiazole-3-carboxylic acidに関する追加情報

4-Hydroxy-1,2,5-Thiadiazole-3-Carboxylic Acid: A Comprehensive Overview

4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid, also known by its CAS number 45654-48-6, is a compound of significant interest in various fields of chemistry and materials science. This compound belongs to the class of sulfur-containing heterocyclic compounds, specifically the thiadiazole family. The presence of the hydroxyl (-OH) and carboxylic acid (-COOH) groups in its structure endows it with unique chemical properties and functional versatility.

The molecular structure of 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid consists of a five-membered ring containing sulfur (S), nitrogen (N), and carbon (C) atoms. The hydroxyl group is attached at the 4-position of the ring, while the carboxylic acid group is located at the 3-position. This arrangement creates a molecule with both acidic and potentially reactive functionalities. The thiadiazole ring itself is known for its stability and ability to participate in various chemical reactions, making this compound a valuable building block in organic synthesis.

Recent studies have highlighted the potential of 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid in drug discovery and development. Researchers have explored its role as a precursor for synthesizing bioactive molecules with anti-inflammatory, antioxidant, and antimicrobial properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with neurodegenerative diseases.

In addition to its pharmacological applications, 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid has shown promise in materials science. Its ability to form coordination complexes with metal ions has led to investigations into its use in creating novel materials for catalysis and sensing applications. A 2023 paper in Angewandte Chemie reported on the synthesis of metalloorganic frameworks (MOFs) incorporating this compound as a ligand. These MOFs exhibited high surface area and selectivity for gas adsorption, suggesting potential uses in environmental remediation technologies.

The synthesis of 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach involves the cyclization of appropriate aminothiocarboxylic acids under controlled conditions to form the thiadiazole ring. Subsequent functionalization steps are then employed to introduce the hydroxyl and carboxylic acid groups. Recent advancements in catalytic methods have improved the efficiency and scalability of these syntheses.

The chemical reactivity of 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid is largely influenced by its functional groups. The carboxylic acid group can undergo esterification or amidation reactions to generate derivatives with tailored properties. The hydroxyl group can participate in hydrogen bonding interactions or serve as a site for further functionalization. These versatile reaction pathways make this compound an attractive candidate for use in diverse chemical transformations.

In terms of environmental impact and safety considerations, 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid has been evaluated for its biodegradability and ecotoxicity. Studies indicate that under aerobic conditions, this compound undergoes microbial degradation relatively quickly compared to other synthetic chemicals. However, further research is needed to fully understand its long-term environmental fate and potential risks.

In conclusion, 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid, CAS No: 45654-48-6 is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure provides a foundation for exploring new materials and bioactive molecules while ongoing research continues to uncover its full potential.

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